

Synthesis of 5-Bromo-2,2-dimethylbenzo[d]dioxole: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2,2-dimethylbenzo[d]
[1,3]dioxole

Cat. No.: B1279890

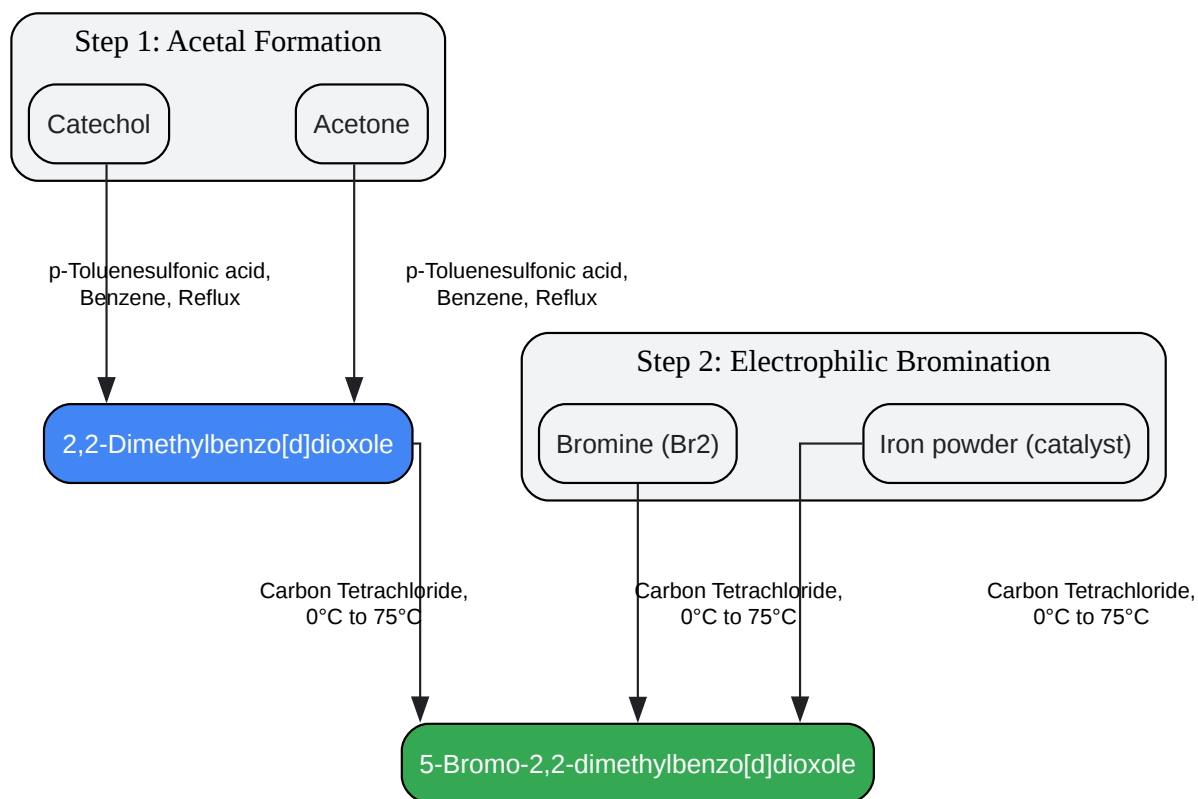
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a reliable two-step synthesis pathway for 5-Bromo-2,2-dimethylbenzo[d]dioxole, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The described methodology provides clear experimental protocols and expected outcomes, facilitating its application in a laboratory setting.

Synthesis Pathway Overview

The synthesis of 5-Bromo-2,2-dimethylbenzo[d]dioxole is achieved through a two-step process. The first step involves the acid-catalyzed condensation of catechol and acetone to form the precursor, 2,2-dimethylbenzo[d]dioxole. The subsequent step is the regioselective bromination of this precursor to yield the final product.



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Caption: Two-step synthesis of 5-Bromo-2,2-dimethylbenzo[d]dioxole.

Experimental Protocols

Step 1: Synthesis of 2,2-Dimethylbenzo[d]dioxole

This procedure details the formation of the acetal from catechol and acetone.

Materials:

- Catechol
- Acetone
- Benzene

- p-Toluenesulfonic acid
- 4Å Molecular Sieves
- Hexane
- 10% Sodium Hydroxide (NaOH) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)

Equipment:

- Soxhlet extractor
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- A mixture of catechol (55 g, 0.5 mol), acetone (150 ml), benzene (150 ml), and p-toluenesulfonic acid (15 mg) is placed in a round-bottom flask.
- The flask is fitted with a Soxhlet extractor containing 140 g of baked 4Å molecular sieves and a reflux condenser.
- The mixture is refluxed for 24 hours.
- The molecular sieves are replaced with a fresh 140 g portion of baked 4Å molecular sieves, and reflux is continued for an additional 24 hours.
- After cooling to room temperature, the solvents are removed under reduced pressure using a rotary evaporator.

- The resulting residue is triturated with 1 liter of hexane.
- The light yellow hexane solution is decanted and washed with a 10% NaOH solution until the aqueous washes are colorless.
- The organic layer is dried over anhydrous Na_2SO_4 , filtered, and the solvent is evaporated under reduced pressure to yield the product as an oil.

Quantitative Data for Step 1:

Parameter	Value
Starting Material	Catechol
Yield	32.4 g (43%)
Appearance	Oil
Purity	Used without further purification

Step 2: Synthesis of 5-Bromo-2,2-dimethylbenzo[d]dioxole

This protocol describes the electrophilic aromatic bromination of the precursor. This procedure is adapted from the synthesis of the analogous 5-bromo-2,2-difluoro-1,3-benzodioxole and is expected to be effective for the dimethyl derivative.

Materials:

- 2,2-Dimethylbenzo[d]dioxole
- Carbon tetrachloride (CCl_4)
- Iron powder
- Bromine (Br_2)
- Water

- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Magnetic stirrer with hotplate
- Ice bath
- Separatory funnel
- Rotary evaporator
- High-vacuum distillation apparatus

Procedure:

- In a three-necked round-bottom flask, a mixture of 2,2-dimethylbenzo[d]dioxole (0.1 mol) in 200 mL of carbon tetrachloride is stirred.
- Iron powder (0.05 mol) is added to the mixture.
- The reaction mixture is cooled to 0°C using an ice bath.
- Bromine (0.1 mol) is added dropwise over a 20-minute period.
- Upon completion of the addition, the reaction mixture is cautiously warmed to 75°C and stirred for one hour.
- The mixture is then allowed to cool to ambient temperature and stirred for an additional 18 hours.
- The reaction mixture is transferred to a separatory funnel and washed with 200 mL of water.

- The organic layer is separated and washed sequentially with water and two portions of a saturated aqueous sodium chloride solution.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the filtrate is concentrated under reduced pressure.
- The residue is purified by distillation under high vacuum to yield the final product.

Data Presentation

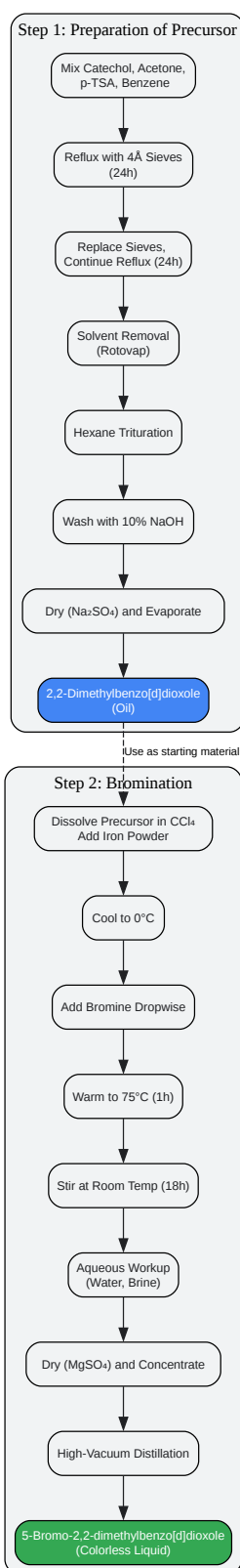
Summary of Quantitative Data for 5-Bromo-2,2-dimethylbenzo[d]dioxole:

Parameter	Value	Reference
Molecular Formula	C ₉ H ₉ BrO ₂	
Molecular Weight	229.07 g/mol	
Appearance	Colorless Liquid	
Purity	95-100%	
Infrared Spectrum	Conforms to Structure	

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for the final product should be acquired for full characterization and is expected to be consistent with the proposed structure.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.



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Caption: Experimental workflow for the synthesis of 5-Bromo-2,2-dimethylbenzo[d][dioxole].

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